molecular formula C12H9F3N2O2S B1408291 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid CAS No. 1549447-16-6

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1408291
CAS No.: 1549447-16-6
M. Wt: 302.27 g/mol
InChI Key: KZMQKDNOJSLTAI-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The thiazole ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. The 2-position of the thiazole ring is substituted with an amino group that is further substituted with a trifluoromethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the trifluoromethylphenyl group, and the carboxylic acid group. The trifluoromethyl group would likely introduce a significant degree of electron-withdrawing character, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid and its derivatives have been extensively studied for their diverse chemical properties and synthesis pathways. For instance, the cross-Claisen condensation method has been identified as a versatile chemical route to synthesize orthogonally protected amino(thiazole) carboxylic acids (ATCs), which are valuable for mimicking secondary structures of proteins such as helices and β-sheets, due to their constrained heterocyclic γ-amino acids built around a thiazole ring (Mathieu et al., 2015). Moreover, direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole have been employed to synthesize 5-N-Arylamino-4-methylthiazoles, demonstrating the modification potential of thiazole derivatives in photophysical properties (Murai et al., 2017).

Photophysical Applications

The synthesized 5-N-Arylamino-4-methylthiazoles show potential in photophysical applications due to their tunable absorption and emission properties, which can be adjusted by substituting different groups at the thiazole core. This has implications for the development of new materials for optical and electronic applications (Murai et al., 2017).

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activity .

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMQKDNOJSLTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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